Seltorexant (hydrochloride)
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Overview
Description
Seltorexant (hydrochloride), also known by its developmental code names MIN-202 and JNJ-42847922, is an investigational medication under development for the treatment of major depressive disorder and insomnia. It is a selective antagonist of the orexin OX2 receptor, which plays a crucial role in regulating wakefulness and arousal .
Scientific Research Applications
Seltorexant has shown promise in various scientific research applications, particularly in the fields of medicine and neuroscience. It is being investigated for its potential to treat major depressive disorder and insomnia by selectively antagonizing the orexin OX2 receptor . Clinical trials have demonstrated its efficacy in improving depressive symptoms and sleep disturbances in patients with major depressive disorder . Additionally, Seltorexant is being explored for its potential use in treating other conditions related to excessive arousal and sleep disorders .
Mechanism of Action
Future Directions
Seltorexant is currently in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is being tested to treat agitation and aggression in people with Alzheimer’s Disease . In May 2022, Janssen began a Phase 2 trial of seltorexant in 86 people with probable Alzheimer’s disease and significant agitation or aggression .
Preparation Methods
The synthesis of Seltorexant involves a series of chemical reactions, including a key (3 + 2) cycloaddition reaction that occurs at very high temperatures (>250°C). This challenging high-temperature cycloaddition has been demonstrated in a continuous flow process, establishing a proof of concept for an improved synthetic route . Industrial production methods for Seltorexant are still under development, with ongoing research to optimize the synthesis and scale-up processes.
Chemical Reactions Analysis
Seltorexant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include high temperatures, specific catalysts, and controlled environments to ensure the desired products are formed. The major products formed from these reactions are intermediates that lead to the final compound, Seltorexant .
Comparison with Similar Compounds
Seltorexant is unique in its selective antagonism of the orexin OX2 receptor, distinguishing it from other orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, which are dual orexin receptor antagonists (DORAs) that target both OX1 and OX2 receptors . This selective antagonism allows Seltorexant to specifically target the OX2 receptor, potentially offering a more focused therapeutic effect with fewer side effects .
Similar compounds include:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist used for treating insomnia.
Daridorexant: A dual orexin receptor antagonist also used for the treatment of insomnia.
Properties
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZQJZQERNISU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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